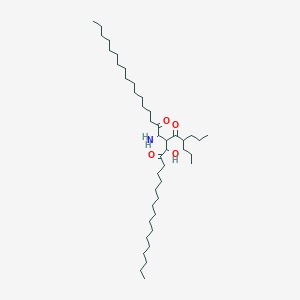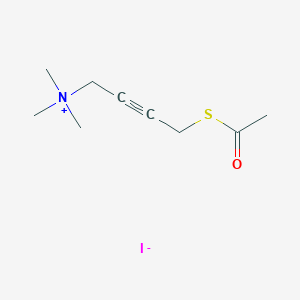
Sambtm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sambtm is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the family of compounds known as S-adenosylmethionine (SAM) analogs, which have been found to have a wide range of biochemical and physiological effects. Sambtm is a promising tool for researchers looking to study the mechanisms of action of SAM-related compounds, as well as their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Sambtm is complex and involves a number of different pathways. One of the primary ways in which Sambtm exerts its effects is through its ability to act as a methyl donor. This process is essential for the regulation of gene expression and plays a key role in a number of physiological processes.
Biochemische Und Physiologische Effekte
Sambtm has been found to have a wide range of biochemical and physiological effects. These include its ability to regulate gene expression, modulate neurotransmitter levels, and improve liver function. Sambtm has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Sambtm in lab experiments is its ability to act as a stable and reliable source of methyl groups. Additionally, Sambtm is relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for researchers. However, there are also limitations to the use of Sambtm in lab experiments, including its potential toxicity at high doses and its limited solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on Sambtm. One area of particular interest is the potential therapeutic applications of this compound. Sambtm has been found to have promising effects in the treatment of a variety of diseases, including liver disease, depression, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of Sambtm and its potential interactions with other compounds.
Synthesemethoden
Sambtm is synthesized using a multi-step process that involves the modification of the Sambtm molecule. The first step involves the removal of the methyl group from the Sambtm molecule, which is then replaced with a butyl group. This modification results in the creation of S-adenosylbutyrylmethionine (SBM), which is then further modified to create Sambtm.
Wissenschaftliche Forschungsanwendungen
Sambtm has been used extensively in scientific research for its potential applications in a variety of fields. One area of research that has been particularly promising is the study of epigenetic modifications. Sambtm has been found to play a key role in regulating gene expression through its effects on DNA methylation and histone modification.
Eigenschaften
CAS-Nummer |
127628-84-6 |
|---|---|
Produktname |
Sambtm |
Molekularformel |
C9H16INOS |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
4-acetylsulfanylbut-2-ynyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H16NOS.HI/c1-9(11)12-8-6-5-7-10(2,3)4;/h7-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SJBSJEJXAYYTQA-UHFFFAOYSA-M |
SMILES |
CC(=O)SCC#CC[N+](C)(C)C.[I-] |
Kanonische SMILES |
CC(=O)SCC#CC[N+](C)(C)C.[I-] |
Synonyme |
S-(4-acetylmercaptobut-2-ynyl)trimethylammonium S-(4-acetylmercaptobut-2-ynyl)trimethylammonium iodide SAMBTM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



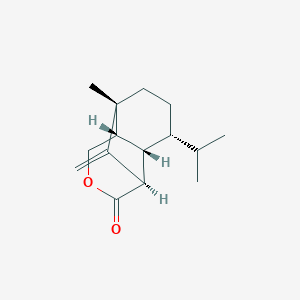
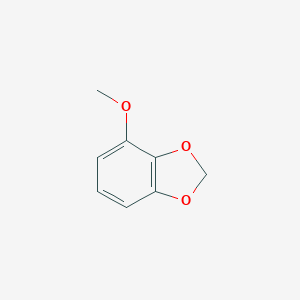
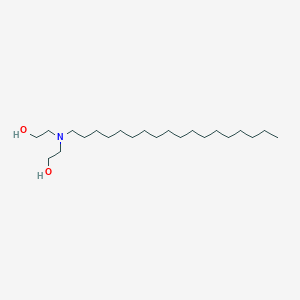
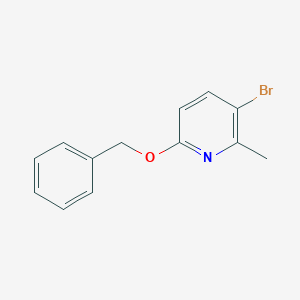
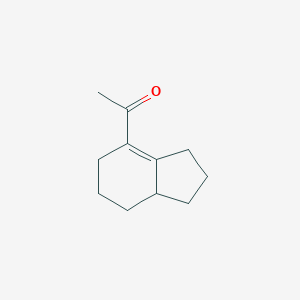
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
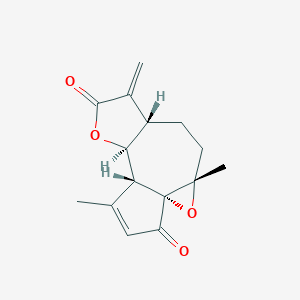
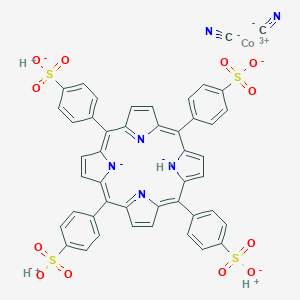
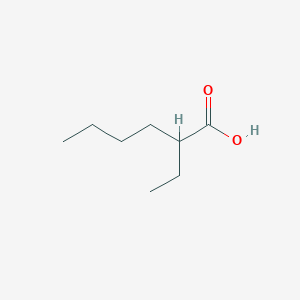
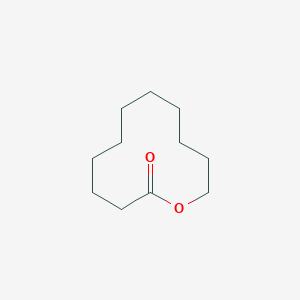
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
